Cas no 918-02-5 (N,N-Dimethyl-tert-butylamine)

N,N-Dimethyl-tert-butylamine is a tertiary amine with the molecular formula C6H15N, characterized by its sterically hindered structure. This compound is commonly utilized as a catalyst in polyurethane foam production, where its strong basicity and low nucleophilicity enhance reaction efficiency while minimizing side reactions. Its high volatility and thermal stability make it suitable for applications requiring controlled reactivity. Additionally, the compound's steric hindrance contributes to selective catalysis in organic synthesis. N,N-Dimethyl-tert-butylamine is also employed in pharmaceutical and agrochemical manufacturing as an intermediate or base. Proper handling is essential due to its flammability and potential irritant properties.
N,N-Dimethyl-tert-butylamine structure
N,N-Dimethyl-tert-butylamine structure
Product name:N,N-Dimethyl-tert-butylamine
CAS No:918-02-5
MF:C6H15N
MW:101.190001726151
CID:803925
PubChem ID:70190

N,N-Dimethyl-tert-butylamine Chemical and Physical Properties

Names and Identifiers

    • 2-Propanamine,N,N,2-trimethyl-
    • N,N-DIMETHYL-TERT-BUTYLAMINE
    • NULL
    • TERT-BUTYLDIMETHYLAMINE
    • 1,1,N,N-Tetramethylethanamine
    • 2-Propanamine,N,N,2-trimethyl
    • Dimethyl-tert-butylamine
    • n,n,2-trimethyl-2-propanamin
    • N,N,2-Trimethyl-2-propanamine
    • N,N-Dimethyl-t-butylamine
    • t-C4H9N(CH3)2
    • tert-butoxy-bis(dimethylamino)methane
    • N,N,1,1-Tetramethyl-ethylamine
    • Ethylamine, N,N,1,1-tetramethyl- (6CI, 7CI, 8CI)
    • N,N,2-Trimethyl-2-propanamine (ACI)
    • E77722
    • AKOS005254539
    • N,N,2-trimethylpropan-2-amine
    • N,N,2-Trimethyl-2-propanamine #
    • AS-75496
    • N,N Dimethyl-tert-butylamine
    • InChI=1/C6H15N/c1-6(2,3)7(4)5/h1-5H
    • propane, 2-dimethylamino-2-methyl-
    • N,N-Dimethyl-tert.-butylamine
    • dimethyl-t-butyl amine
    • MFCD03452796
    • 2-Propanamine, N,N,2-trimethyl-
    • t-butyldimethylamine
    • tert-butyl-dimethyl-amine
    • SCHEMBL124148
    • NS00014236
    • OXQMIXBVXHWDPX-UHFFFAOYSA-N
    • J-660059
    • 918-02-5
    • DTXSID7061277
    • GEO-00618
    • Q23995131
    • N,N-Dimethyl-tert-butylamine
    • MDL: MFCD03452796
    • Inchi: 1S/C6H15N/c1-6(2,3)7(4)5/h1-5H3
    • InChI Key: OXQMIXBVXHWDPX-UHFFFAOYSA-N
    • SMILES: N(C(C)(C)C)(C)C

Computed Properties

  • Exact Mass: 101.12000
  • Monoisotopic Mass: 101.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 49.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 3.2A^2
  • XLogP3: 1.2

Experimental Properties

  • Color/Form: Colorless Transparent Liquid
  • Density: 0.750
  • Melting Point: 282-283 ºC
  • Boiling Point: 76 ºC
  • Flash Point: -11 ºC
  • Refractive Index: 1.4035
  • PSA: 3.24000
  • LogP: 1.34650
  • Solubility: Not determined
  • Vapor Pressure: 103.8±0.1 mmHg at 25°C

N,N-Dimethyl-tert-butylamine Security Information

N,N-Dimethyl-tert-butylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D480898-250mg
N,N-Dimethyl-tert-butylamine
918-02-5
250mg
45.00 2021-08-14
TRC
D480898-500mg
N,N-Dimethyl-tert-butylamine
918-02-5
500mg
60.00 2021-08-14
TRC
D480898-1g
N,N-Dimethyl-tert-butylamine
918-02-5
1g
$69.00 2023-05-18
TRC
D480898-5g
N,N-Dimethyl-tert-butylamine
918-02-5
5g
$133.00 2023-05-18
A2B Chem LLC
AH85853-500g
N,N-DIMETHYL-TERT-BUTYLAMINE
918-02-5 97%
500g
$271.00 2024-07-18
1PlusChem
1P00GUZH-500g
N,N-DIMETHYL-TERT-BUTYLAMINE
918-02-5 99%;RG
500g
$128.00 2024-04-20
Aaron
AR00GV7T-1g
N,N-DIMETHYL-TERT-BUTYLAMINE
918-02-5 95%
1g
$2.00 2024-07-18
A2B Chem LLC
AH85853-100g
N,N-DIMETHYL-TERT-BUTYLAMINE
918-02-5 97%
100g
$92.00 2024-07-18
Aaron
AR00GV7T-25g
N,N-DIMETHYL-TERT-BUTYLAMINE
918-02-5 95%
25g
$14.00 2024-07-18
Aaron
AR00GV7T-5g
N,N-DIMETHYL-TERT-BUTYLAMINE
918-02-5 95%
5g
$5.00 2024-07-18

N,N-Dimethyl-tert-butylamine Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Hexane ,  Water ;  5 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Reference
Ruthenium-Catalyzed Methylation of Amines with Paraformaldehyde in Water under Mild Conditions
van der Waals, Dominic; Heim, Leo. E.; Gedig, Christian; Herbrik, Fabian; Vallazza, Simona; et al, ChemSusChem, 2016, 9(17), 2343-2347

Production Method 2

Reaction Conditions
1.1 Reagents: Diphenylsilane Catalysts: 2254080-71-0 Solvents: Acetonitrile ;  24 h, 2.7 atm, 120 °C
Reference
Diverse catalytic reactivity of a dearomatized PN3P*-nickel hydride pincer complex towards CO2 reduction
Li, Huaifeng; Goncalves, Theo P.; Zhao, Qianyi; Gong, Dirong; Lai, Zhiping; et al, Chemical Communications (Cambridge, 2018, 54(81), 11395-11398

Production Method 3

Reaction Conditions
Reference
Synthesis of N-methyldi-tert-butylamine: a highly hindered trialkylamine
Audeh, Costandi A.; Fuller, Steven E.; Hutchinson, Richard J.; Lindsay Smith, John R., Journal of Chemical Research, 1979, (8),

Production Method 4

Reaction Conditions
1.1 Reagents: Formic acid
Reference
Application of statistical design to organic synthesis. Reductive alkylation of tert-butylamine (Leuckart Reaction)
Meiners, Alfred F.; Bolze, Calvin; Scherer, Alfred L.; Morriss, F. V., Journal of Organic Chemistry, 1958, 23, 1122-5

Production Method 5

Reaction Conditions
1.1 Reagents: Water Catalysts: Gold (supported on alumina) ;  24 h, 112 °C
Reference
Water as Co-Hydrogen Donor in Reductive Aminations
Ke, Zhengang; Cui, Xinjiang; Shi, Feng, ACS Sustainable Chemistry & Engineering, 2016, 4(7), 3921-3926

Production Method 6

Reaction Conditions
1.1 Solvents: Methanol ;  20 h, 100 °C; 100 °C → rt
1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ;  36 h, 140 °C
Reference
Synthesis of N-methylated amines from acyl azides using methanol
Chakrabarti, Kaushik; Dutta, Kuheli; Kundu, Sabuj, Organic & Biomolecular Chemistry, 2020, 18(30), 5891-5896

Production Method 7

Reaction Conditions
1.1 Catalysts: stereoisomer of [2-[Bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phos… ;  24 h, 120 °C
Reference
Amination of Aliphatic Alcohols and Diols with an Iridium Pincer Catalyst
Andrushko, Natalia; Andrushko, Vasyl; Roose, Peter; Moonen, Kristof; Boerner, Armin, ChemCatChem, 2010, 2(6), 640-643

Production Method 8

Reaction Conditions
1.1 Reagents: Zinc ,  Monosodium phosphate ,  Dipotassium phosphate Solvents: Water ;  20 h, 30 °C
Reference
Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc
da Silva, Renato A.; Estevam, Idalia H. S.; Bieber, Lothar W., Tetrahedron Letters, 2007, 48(43), 7680-7682

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen ;  1.0 MPa, 150 °C
Reference
Amination of aliphatic alcohols catalyzed by CuO-NiO/γ-Al2O3
Huang, Jia-min; Qian, Chao; Feng, Lie; Chen, Yun-bin; Chen, Xin-zhi, Monatshefte fuer Chemie, 2013, 144(8), 1187-1190

Production Method 10

Reaction Conditions
Reference
Reactions of alkylbenzyldimethylammonium halides with amide in liquid ammonia
Bumgardner, Carl L.; Hsu, Hon-Bin; Afghahi, F.; Roberts, William L.; Purrington, Suzanne T., Journal of Organic Chemistry, 1979, 44(14), 2348-53

Production Method 11

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tripotassium phosphate ,  18-Crown-6 Solvents: Acetonitrile ;  72 h, 1 atm, 80 °C
Reference
Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis
Lu, Chunlei; Qiu, Zetian; Zhu, Yiling; Lin, Bo-Lin, Science Bulletin, 2019, 64(11), 723-729

N,N-Dimethyl-tert-butylamine Raw materials

N,N-Dimethyl-tert-butylamine Preparation Products

N,N-Dimethyl-tert-butylamine Related Literature

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